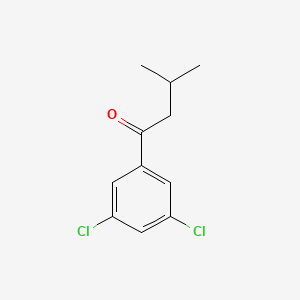

3',5'-Dichloro-3-methylbutyrophenone

Description

3',5'-Dichloro-3-methylbutyrophenone is a substituted butyrophenone derivative characterized by a four-carbon ketone chain (butyrophenone backbone) with a methyl group at the 3-position and chlorine atoms at the 3' and 5' positions on the aromatic ring. The dichloro and methyl substituents likely influence its electronic properties, solubility, and reactivity, making it distinct from simpler acetophenones or propiophenones.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMFMDKZLODEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3',5'-Dichloro-3-methylbutyrophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of phenones, characterized by a phenyl group attached to a carbonyl group. The presence of chlorine atoms at the 3' and 5' positions enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it displayed cytotoxic effects, with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 8.5 |

| MCF-7 (Breast) | 12.0 |

| A549 (Lung) | 10.5 |

Study on Anticancer Activity

A notable study published in the Journal of Natural Products examined the effects of this compound on various cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells while sparing normal cells.

Mechanistic Insights

Further investigations into the mechanistic aspects revealed that the compound interacts with cellular signaling pathways, particularly those involved in cell cycle regulation. This was evidenced by flow cytometry analyses showing an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between 3',5'-Dichloro-3-methylbutyrophenone and its analogs:

Key Observations :

- Backbone Variations: The target compound and share a butyrophenone backbone, whereas and feature propiophenone and benzophenone structures, respectively. Longer ketone chains (e.g., butyrophenone vs. propiophenone) may increase lipophilicity, affecting membrane permeability in biological systems.

- Substituent Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) groups in the target compound contrast with methoxy (electron-donating, ) and fluorine (stronger EWG than Cl, ). These differences influence aromatic ring reactivity and dipole moments.

- Halogen Positioning : The 3',5'-dichloro configuration in the target compound differs from trifluoro () and mixed chloro-fluoro () patterns, which alter steric and electronic profiles.

Physicochemical and Reactivity Trends

- Fluorinated compounds () exhibit even lower solubility due to fluorine’s hydrophobicity.

- Reactivity :

- The dichloro aromatic ring in the target compound is less reactive toward electrophilic substitution than fluorine-substituted analogs () due to chlorine’s weaker electron-withdrawing effect.

- Methyl groups on the ketone chain (target compound, ) may stabilize the carbonyl via hyperconjugation, altering reduction or nucleophilic addition kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.